molecular formula C13H15IO3 B13906627 Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate

Katalognummer: B13906627
Molekulargewicht: 346.16 g/mol
InChI-Schlüssel: IZJIZBARQNXJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate typically involves a multi-step reaction process. One common method includes the iodination of a benzofuran derivative followed by esterification. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(5-iodo-2,3-dihydrobenzofuran-7-YL)propanoate can be compared with other benzofuran derivatives such as:

  • Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
  • Ethyl 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoate These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the iodine atom in this compound makes it unique and may contribute to its distinct reactivity and potential applications.

Eigenschaften

Molekularformel

C13H15IO3

Molekulargewicht

346.16 g/mol

IUPAC-Name

ethyl 3-(5-iodo-2,3-dihydro-1-benzofuran-7-yl)propanoate

InChI

InChI=1S/C13H15IO3/c1-2-16-12(15)4-3-9-7-11(14)8-10-5-6-17-13(9)10/h7-8H,2-6H2,1H3

InChI-Schlüssel

IZJIZBARQNXJPQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC(=CC2=C1OCC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.